Ethyl o-toluenesulphonate
Description
Historical Context of Toluenesulfonate (B8598656) Esters in Organic Chemistry
The utility of toluenesulfonate esters, often referred to as tosylates, is a cornerstone of modern organic synthesis. The p-toluenesulfonyl group, commonly abbreviated as the tosyl (Ts) group, was proposed by German chemists in 1933. solubilityofthings.com By the 1940s, the preparation and application of these esters were being systematically explored. vulcanchem.com
Their significance stems from the chemical properties of the tosylate group; it is an excellent leaving group because it is electron-withdrawing, which stabilizes the resulting anion. chemicalbook.com This characteristic allows for the conversion of alcohols, which are inherently poor leaving groups, into alkyl tosylates that readily participate in nucleophilic substitution (SN2) and elimination reactions. solubilityofthings.comchemicalbook.com The preparation of tosylates typically involves the reaction of an alcohol with 4-toluenesulfonyl chloride in the presence of a base. chemicalbook.com This foundational chemistry has made toluenesulfonate esters indispensable tools for constructing complex organic molecules. tradeindia.com
Significance of Ethyl Toluenesulphonate as a Research Subject
Ethyl o-toluenesulphonate is a specific ester that serves as a valuable reagent in several areas of research. Its chemical structure features an ethyl group attached to the sulfonate, and a methyl group in the ortho position on the benzene (B151609) ring. sigmaaldrich.com This compound functions as an electrophile in nucleophilic substitution reactions, where it is used to introduce ethyl groups to other molecules, a process known as ethylation. sigmaaldrich.com
Research applications of this compound include its use as a flexibilizer for cellulose (B213188) acetate (B1210297). chemicalbook.comsigmaaldrich.com In more complex organic synthesis, it is employed as a reagent to create ethylated aromatic and heterocyclic compounds. sigmaaldrich.com
The broader family of ethyl toluenesulphonates, particularly the para isomer, is significant in analytical chemistry research. Studies have utilized ethyl p-toluenesulfonate to develop precise methods, such as gas chromatography-mass spectrometry (GC-MS), for detecting and quantifying trace levels of alkylating agents in active pharmaceutical ingredients (APIs). chemicalbook.combosschemical.comsigmaaldrich.com
Isomeric Considerations in Toluenesulphonate Research (e.g., ortho, meta, para)
The toluenesulfonate group can exist as ortho, meta, or para isomers, depending on the position of the methyl group on the benzene ring relative to the sulfonate group. This structural difference significantly influences the physical and chemical properties of the molecule. The industrial preparation of p-toluenesulfonic acid (TsOH) is achieved through the sulfonation of toluene (B28343), a process that can yield a mixture of isomers. chemicalbook.com
The separation and analysis of these isomers are important research topics. For instance, gas chromatographic methods have been developed to determine the isomeric distribution in toluenesulfonic acid samples by converting the acids into their corresponding ethyl esters, including this compound and its isomers. chemicalbook.com
The reactivity of the isomers also differs, largely due to steric effects. The ortho position, being adjacent to the sulfonate group, creates more steric hindrance compared to the para position. This can affect the rate and mechanism of reactions involving the ester. While detailed experimental data for the ortho isomer is less prevalent in the literature, the properties of the para isomer are well-documented, highlighting a difference in research focus. A mixture containing both ethyl o- and p-toluenesulfonate has been used in the synthesis of other chemical compounds. bosschemical.com
Research Data Tables
Table 1: Comparative Properties of Ethyl Toluenesulphonate Isomers
This table compares the known structural and physical properties of this compound and Ethyl p-toluenesulphonate. The greater availability of data for the para isomer reflects its more common usage and study in research.
Table 2: Research Applications of this compound
This table summarizes the specific applications of this compound documented in scientific research.
| Application Area | Description of Use |
| Polymer Chemistry | Used as a flexibilizer for cellulose acetate. chemicalbook.comsigmaaldrich.com |
| Organic Synthesis | Acts as an ethylating agent for nucleophiles (e.g., amines, alkoxides). sigmaaldrich.com |
| Organic Synthesis | Serves as a reagent for the synthesis of ethylated aromatic and heterocyclic compounds. sigmaaldrich.com |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJGDKXBVRTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974650 | |
| Record name | Ethyl 2-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59222-96-7 | |
| Record name | Benzenesulfonic acid, 2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59222-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl o-toluenesulphonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059222967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methylbenzene-1-sulfonate | |
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| Record name | Ethyl o-toluenesulphonate | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Ethyl Toluenesulphonates
The traditional synthesis of ethyl toluenesulfonates, including the ortho-isomer, primarily relies on well-established esterification reactions. These methods have been refined over time to improve yield and purity.
Esterification Reactions
The most common method for synthesizing ethyl o-toluenesulfonate is through the esterification of o-toluenesulfonyl chloride with ethanol (B145695). chemicalbook.com This reaction can also be performed using o-toluenesulfonic acid and ethanol, often in the presence of a dehydrating agent like thionyl chloride. vulcanchem.com The fundamental reaction involves the nucleophilic attack of the hydroxyl group from ethanol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. chemicalbook.comchemdad.com
A general representation of the esterification reaction is as follows:
CH₃C₆H₄SO₂Cl (o-toluenesulfonyl chloride) + CH₃CH₂OH (ethanol) → CH₃C₆H₄SO₃CH₂CH₃ (ethyl o-toluenesulfonate) + HCl (hydrogen chloride) chemicalbook.comchemdad.com
This reaction is analogous to the synthesis of its para-isomer, ethyl p-toluenesulfonate, which is also synthesized by reacting p-toluenesulfonyl chloride with ethanol. chemicalbook.com
Role of Catalysts and Bases in Synthesis
To drive the esterification reaction to completion and neutralize the acidic byproduct (HCl), a base is crucial. Pyridine (B92270) is a commonly used base for this purpose. chemicalbook.com It acts as a catalyst and an acid scavenger, facilitating the reaction. google.com The selection of the base is often critical to the efficiency of the tosylation. chemicalbook.com Other bases such as triethylamine (B128534) can also be employed. chemicalbook.com
In some synthetic procedures, more advanced catalysts are used. For instance, in the synthesis of related sulfonamides, N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) has been reported to activate the sulfonic acid group. For the synthesis of 2-(2-thienyl) ethanol p-toluenesulfonate, pyridine-based catalysts, especially N,N-dimethylaminopyridine, have been shown to significantly increase the reaction rate and yield. google.com While these examples are for related compounds, the principles can be applied to the synthesis of ethyl o-toluenesulfonate.
Heteropolyacids have also been explored as highly efficient catalysts for the tosylation of alcohols and phenols with p-toluenesulfonyl chloride in solvent-free conditions. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is key to maximizing the yield and purity of ethyl o-toluenesulfonate. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants.
For example, a typical procedure for the synthesis of the p-isomer involves reacting p-toluenesulfonyl chloride with ethanol in the presence of pyridine at 0°C for several hours. chemicalbook.com Temperature control is important to minimize side reactions. The reaction is often carried out in an aprotic solvent to facilitate the formation of the ester bond.
Industrial-scale production focuses on optimizing catalyst selection and temperature to maximize yield and minimize the formation of byproducts. vulcanchem.com Purification is commonly achieved through methods like vacuum distillation. vulcanchem.com
Table 1: Example of Reaction Conditions for Synthesis of Ethyl p-toluenesulfonate
| Parameter | Condition | Reference |
| Reactants | p-toluenesulfonyl chloride, ethanol | chemicalbook.com |
| Base/Catalyst | Pyridine | chemicalbook.com |
| Temperature | 0 °C | chemicalbook.com |
| Reaction Time | 3 hours | chemicalbook.com |
| Solvent | Dichloromethane (for extraction) | chemicalbook.com |
| Yield | 90% | chemicalbook.com |
Advanced Synthetic Strategies
Beyond traditional methods, research has focused on developing more efficient and environmentally friendly synthetic routes for toluenesulfonates.
Chromatography-Free Synthesis Approaches
Chromatography-free synthesis is a significant advancement, particularly for large-scale production, as it reduces costs and simplifies the purification process. While much of the detailed research in this area focuses on the p-isomer and its derivatives, the principles are applicable to toluenesulfonates in general.
For instance, a chromatography-free method has been developed for the synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates. rsc.orgrsc.org This strategy relies on liquid-liquid extraction for purification, avoiding the need for column chromatography. rsc.org The success of this method often depends on the careful selection of solvents and the differing solubilities of the product and impurities. rsc.org Similar strategies could potentially be adapted for the synthesis of ethyl o-toluenesulfonate.
Development of Novel Synthetic Precursors for Toluenesulphonates
Research into novel precursors aims to create more efficient and versatile synthetic pathways. One area of exploration is the use of different starting materials or activating agents to generate the toluenesulfonate (B8598656) ester.
For example, studies have explored the use of p-toluenesulfonic acid itself as a precursor in cost-effective salt metathesis reactions to generate alkaline earth tosylates, which can serve as alternative synthetic reagents. syr.edu Another innovative approach involves the direct oxidative α-tosyloxylation of alcohols using iodosylbenzene and p-toluenesulfonic acid, which generates α-tosyloxyaldehydes and ketones as versatile intermediates for synthesizing heterocyclic compounds. acs.org
Furthermore, p-toluenesulfonic acid has been used to induce the conversion of fluorinated trimethylsilylethynylanilines into aminoacetophenones, which are valuable precursors for various benzoazaheterocycles. thieme-connect.com These examples of novel precursor development, primarily for the p-isomer, indicate the direction of research in the broader field of toluenesulfonate synthesis.
Industrial-Scale Synthesis Considerations
The large-scale production of ethyl o-toluenesulfonate involves a series of considerations aimed at optimizing yield, purity, safety, and cost-effectiveness. The primary synthetic route involves the reaction of o-toluenesulfonyl chloride with ethanol.
The synthesis of the precursor, o-toluenesulfonyl chloride, is typically achieved through the chlorosulfonation of toluene (B28343). chemicalbook.com This reaction also produces the p-isomer, p-toluenesulfonyl chloride, as a byproduct. Careful control of reaction conditions, such as temperature, is crucial to influence the isomer ratio and facilitate the separation of the desired o-isomer. One documented procedure involves the slow addition of toluene to chlorosulfonic acid under ice bath conditions, followed by a reaction period and subsequent work-up to isolate the o-toluenesulfonyl chloride. chemicalbook.com
The esterification reaction to form ethyl o-toluenesulfonate from o-toluenesulfonyl chloride and ethanol requires a base to neutralize the hydrochloric acid generated during the reaction. On an industrial scale, the choice of base and solvent is critical. While pyridine is often used in laboratory-scale syntheses, its cost and handling issues may necessitate the use of other bases like sodium hydroxide (B78521) or triethylamine on a larger scale. orgsyn.orggoogle.com The reaction temperature must be carefully controlled to ensure optimal reaction rates and minimize side reactions. For instance, some procedures specify maintaining the temperature below 15°C or between 23-27°C during the addition of reagents. orgsyn.org
Process optimization is a continuous effort in industrial synthesis to improve efficiency and reduce environmental impact. This can involve screening different reaction conditions, such as solvents, catalysts, and temperatures, to maximize yield and purity. rsc.org For example, the use of phase transfer catalysts or alternative solvent systems could enhance reaction rates and simplify purification. The purification of the final product, ethyl o-toluenesulfonate, is typically achieved through distillation under reduced pressure to remove impurities and unreacted starting materials. chemicalbook.com
The scalability of the synthesis is a major consideration. Procedures that are effective on a laboratory scale may not be directly transferable to an industrial setting. For instance, a method for the tosylation of alcohols that has been successfully scaled up to 100 mmol highlights the potential for developing robust, large-scale processes under solvent-free conditions. researchgate.net The management of raw materials, energy consumption, and waste streams are all critical factors in the economic viability and environmental sustainability of the industrial production of ethyl o-toluenesulfonate.
The table below outlines key parameters for the industrial-scale synthesis of toluenesulfonates, drawing parallels from documented procedures for related compounds.
| Parameter | Reactants | Conditions | Key Considerations |
| Precursor Synthesis | Toluene, Chlorosulfonic acid | Cooling with ice, controlled addition | Management of isomeric byproducts (p-toluenesulfonyl chloride). chemicalbook.com |
| Esterification | o-Toluenesulfonyl chloride, Ethanol | Base (e.g., Sodium hydroxide, Triethylamine), Temperature control (e.g., <15°C or 23-27°C) | Choice of base, solvent, and temperature to optimize yield and minimize side reactions. orgsyn.orggoogle.com |
| Purification | Crude Ethyl o-toluenesulfonate | Distillation under reduced pressure | Removal of impurities and unreacted starting materials to achieve desired product purity. chemicalbook.com |
| Process Optimization | Reactants, Solvents, Catalysts | Screening of various conditions | Improving yield, purity, and cost-effectiveness while reducing environmental impact. rsc.org |
| Scalability | All reactants and reagents | Adapting laboratory procedures for large-scale production | Ensuring safety, efficiency, and economic viability at an industrial scale. researchgate.net |
Mechanistic Investigations of Ethyl Toluenesulphonate Reactivity
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are fundamental to the reactivity of ethyl o-toluenesulfonate. In these reactions, a nucleophile attacks the electrophilic carbon atom of the ethyl group, leading to the displacement of the o-toluenesulfonate anion, which is an excellent leaving group.
S_N2 and S_N1 Mechanisms in Ethyl Toluenesulfonate (B8598656) Reactions
The nucleophilic substitution reactions of ethyl o-toluenesulfonate, like other primary alkyl sulfonates, can proceed through either a bimolecular (S_N2) or a unimolecular (S_N1) mechanism. The operative pathway is largely dictated by the nature of the substrate, the nucleophile, the solvent, and the reaction conditions.
For a primary substrate like ethyl o-toluenesulfonate, the S_N2 mechanism is generally favored. This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the o-toluenesulfonate leaving group departs. youtube.com The reaction rate for an S_N2 mechanism is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The accessibility of the primary carbon atom in the ethyl group makes it susceptible to backside attack by a nucleophile, a characteristic feature of S_N2 reactions. acs.orgacs.org
In contrast, the S_N1 mechanism involves a two-step process. The first and rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. masterorganicchemistry.comchemguide.co.uk This is then followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk While primary carbocations are generally unstable, rendering the S_N1 pathway less common for primary substrates, conditions that can stabilize such an intermediate, like the use of highly polar, protic solvents, can increase the likelihood of an S_N1 pathway or a borderline mechanism. libretexts.orgnih.gov
Reactivity with Diverse Nucleophiles (e.g., amines, thiols, alkoxides)
Ethyl o-toluenesulfonate reacts with a variety of nucleophiles. The strength of the nucleophile plays a significant role in the reaction kinetics, particularly in S_N2 reactions where stronger nucleophiles lead to faster reaction rates.
Amines : Primary and secondary amines are effective nucleophiles that react with ethyl o-toluenesulfonate to form the corresponding ethylated amines. These reactions are crucial in the synthesis of more complex amine derivatives. The rate of reaction is influenced by the basicity and steric hindrance of the amine.
Thiols : Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with ethyl o-toluenesulfonate to form thioethers. researchgate.net The high nucleophilicity of sulfur-containing compounds ensures that these reactions are generally efficient. digitellinc.com
Alkoxides : Alkoxides, such as ethoxide, are strong nucleophiles that react with ethyl o-toluenesulfonate to produce ethers. nih.gov Kinetic studies on related systems have shown that the reactivity of alkoxides can be influenced by factors such as ion-pairing with the counter-ion. nih.gov For instance, in reactions with aryl benzenesulfonates, the ion-paired potassium ethoxide (EtOK) was found to be more reactive than the dissociated ethoxide ion (EtO⁻), suggesting a catalytic role for the K⁺ ion. nih.gov
Kinetic Studies of Substitution Reactions (e.g., with water, hydroxyl ions, halide ions)
Kinetic studies provide quantitative insights into the reaction mechanisms. While specific data for ethyl o-toluenesulfonate is limited, extensive studies on the isomeric ethyl p-toluenesulfonate offer valuable comparative information. The reactions with water, hydroxide (B78521) ions, and halide ions have been investigated to determine rate constants and elucidate mechanistic details. acs.org
For the reaction of ethyl p-toluenesulfonate, it has been shown that the reaction with the hydroxide ion is significantly faster than with water, reflecting the greater nucleophilicity of the hydroxide ion. docbrown.infolibretexts.org This is characteristic of an S_N2 mechanism, where the rate is sensitive to the nucleophile's strength. docbrown.info
The table below presents kinetic data for the reaction of the related compound, ethyl p-toluenesulfonate, with various nucleophiles.
Data is based on general principles of nucleophilic substitution and studies on the analogous ethyl p-toluenesulfonate.
Hydrolysis Mechanisms
Hydrolysis is a specific type of nucleophilic substitution where water or the hydroxide ion acts as the nucleophile. The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of esters like ethyl o-toluenesulfonate proceeds through a mechanism that is typically the reverse of Fischer esterification. chemistrysteps.com The reaction is catalyzed by a strong acid, which protonates the sulfonyl oxygen, making the sulfur atom more electrophilic. libretexts.orgyoutube.comchemguide.co.uk
The mechanism involves the following key steps:
Protonation of one of the sulfonyl oxygen atoms by a hydronium ion (H₃O⁺). libretexts.org
Nucleophilic attack by a water molecule on the electrophilic sulfur atom.
A proton transfer from the attacking water molecule to one of the oxygen atoms of the ester.
Elimination of ethanol (B145695) (the alcohol) and regeneration of the protonated o-toluenesulfonic acid.
Deprotonation to yield o-toluenesulfonic acid and regenerate the acid catalyst (H₃O⁺). libretexts.org
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is typically an irreversible process for esters. masterorganicchemistry.com The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide. masterorganicchemistry.comyoutube.com
The mechanism for base-catalyzed hydrolysis involves:
Nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic sulfur atom of the sulfonate group. youtube.com This forms a pentacoordinate intermediate.
Elimination of the ethoxide ion (EtO⁻) as the leaving group.
An acid-base reaction where the highly basic ethoxide ion deprotonates the newly formed o-toluenesulfonic acid to produce ethanol and the o-toluenesulfonate anion. This final deprotonation step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.comperlego.com
The table below summarizes the key features of acid- and base-catalyzed hydrolysis of ethyl o-toluenesulfonate.
Alkylating Agent Mechanisms
Ethyl o-toluenesulphonate functions as a potent alkylating agent, a class of compounds that introduce an alkyl group into a molecule. nih.gov This reactivity is central to its application in organic synthesis for the construction of more complex molecular frameworks. solubilityofthings.com The mechanism of action involves the transfer of its ethyl group to a nucleophilic substrate, resulting in the formation of a new covalent bond. nuomengchemical.com This process is a type of nucleophilic substitution reaction, which is one of the most versatile reaction types in organic chemistry. libretexts.org
The chemical behavior of this compound as an alkylating agent is rooted in its electrophilic character. The molecule's structure features a significant polarization of the carbon-oxygen bond between the ethyl group and the toluenesulphonate moiety. The sulphonate group is a powerful electron-withdrawing group, which creates a partial positive charge on the α-carbon of the ethyl group, making it an electrophilic center susceptible to attack by electron-rich species, known as nucleophiles. solubilityofthings.com
The o-toluenesulphonate portion of the molecule is an excellent leaving group. nuomengchemical.com Its stability as an anion is due to the delocalization of the negative charge across the three oxygen atoms and the benzene (B151609) ring through resonance. This high stability facilitates the cleavage of the carbon-oxygen bond during the alkylation reaction.
The interaction with nucleophiles is the cornerstone of its reactivity. Nucleophiles are chemical species that possess a lone pair of electrons or a pi bond and are drawn to positively charged or electron-poor centers. 182.160.97 Common nucleophilic sites include oxygen atoms in alcohols and carboxylates, nitrogen atoms in amines, and sulfur atoms in thiols. oncohemakey.com The reaction is initiated by the attack of the nucleophile on the electrophilic ethyl group of the this compound. nuomengchemical.com
The general mechanism can be depicted as: Nu:⁻ + CH₃CH₂-OTs → Nu-CH₂CH₃ + ⁻OTs (where Nu:⁻ represents a nucleophile and -OTs represents the o-toluenesulphonate leaving group)
This interaction leads to the formation of a transition state where a new bond is forming between the nucleophile and the ethyl group, while the bond to the toluenesulphonate leaving group is breaking.
| Nucleophile Class | Specific Example | Nucleophilic Atom | Product Type |
|---|---|---|---|
| Alcohols | Ethanol (CH₃CH₂OH) | Oxygen | Ether (e.g., Diethyl ether) |
| Amines | Ammonia (NH₃) | Nitrogen | Amine (e.g., Ethylamine) |
| Thiols | Ethanethiol (CH₃CH₂SH) | Sulfur | Thioether (e.g., Diethyl sulfide) |
| Carboxylates | Acetate (B1210297) (CH₃COO⁻) | Oxygen | Ester (e.g., Ethyl acetate) |
| Enolates | Acetone Enolate | Carbon | C-Alkylated Ketone |
The alkylation process with this compound is a powerful tool for molecular modification, enabling the synthesis of a wide array of organic compounds. nuomengchemical.com The transfer of the ethyl group modifies the structure, and consequently the properties, of the original nucleophilic molecule. This modification is critical in the synthesis of pharmaceuticals and other fine chemicals where precise structural features are required for biological activity or other functions. nuomengchemical.com
The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). uky.edu This specific geometry of attack leads to an inversion of stereochemistry at the carbon center if it is chiral.
Key characteristics of the Sₙ2 alkylation process include:
Kinetics: The reaction rate is dependent on the concentration of both the this compound (the electrophile) and the nucleophile. This is described as a second-order reaction rate law: Rate = k[Electrophile][Nucleophile].
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon atom. This is a hallmark of the Sₙ2 mechanism. libretexts.org
Substrate Structure: The reaction is sensitive to steric hindrance around the reaction center. Primary alkyl groups, like the ethyl group in this compound, are ideal for Sₙ2 reactions as they are relatively unhindered. msu.edu
The molecular modification achieved through this process is fundamental in multi-step syntheses. For instance, the introduction of an ethyl group can increase the lipophilicity of a molecule, which can be a crucial factor in the design of pharmacologically active compounds.
Comparative Mechanistic Studies with Related Alkylating Agents (e.g., alkyl halides)
The reactivity of this compound is often compared to that of other common alkylating agents, particularly alkyl halides (e.g., ethyl iodide, ethyl bromide). Both tosylates and halides are excellent leaving groups, making their respective ethyl esters effective electrophiles. libretexts.org
The primary difference in their reactivity lies in the nature of the leaving group. The o-toluenesulphonate anion is a very weak base, as it is the conjugate base of a strong acid (o-toluenesulphonic acid). This makes it an exceptionally good leaving group, often superior to halides. uky.edu The reactivity of alkyl halides increases with the size of the halogen, following the trend I > Br > Cl > F, which corresponds to the increasing stability of the halide anion. msu.edu this compound's reactivity is generally comparable to or greater than that of ethyl iodide. nuomengchemical.com
| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity as Leaving Group |
|---|---|---|---|---|
| o-Toluenesulphonate (Tosylate) | CH₃C₆H₄SO₃⁻ | o-Toluenesulphonic Acid | ~ -2.8 | Excellent |
| Iodide | I⁻ | Hydroiodic Acid (HI) | ~ -10 | Excellent |
| Bromide | Br⁻ | Hydrobromic Acid (HBr) | ~ -9 | Very Good |
| Chloride | Cl⁻ | Hydrochloric Acid (HCl) | ~ -7 | Good |
Mechanistically, both this compound and ethyl halides typically react via the Sₙ2 pathway with most nucleophiles. However, under certain conditions (e.g., with poor nucleophiles in protic solvents), a unimolecular nucleophilic substitution (Sₙ1) mechanism, which involves a carbocation intermediate, could become competitive, particularly for more sterically hindered substrates. uky.edu For the primary ethyl group, the Sₙ2 mechanism is strongly favored for both types of alkylating agents.
A key advantage of tosylates over halides is that they often provide cleaner reactions with fewer side products. For example, alkyl halides can sometimes lead to elimination reactions, especially with sterically hindered or strongly basic nucleophiles. While tosylates can also undergo elimination, they are often considered more selective for substitution. nuomengchemical.com
Computational Chemistry in Reaction Mechanism Elucidation (e.g., Density Functional Theory)
In modern chemical research, computational chemistry provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of molecules and model chemical reactions. chemrxiv.org
For the alkylation reaction of this compound, DFT calculations can be employed to:
Model the Reaction Pathway: Researchers can map the entire energy profile of the reaction, from reactants to products. This includes identifying the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
Analyze Electronic Structure: DFT can be used to visualize and quantify the electronic properties of the reactants, such as the distribution of electron density and the location of molecular orbitals. For instance, the electrophilic nature of the ethyl group's α-carbon and the nucleophilic character of the attacking species can be precisely described.
Investigate Solvent Effects: The reaction mechanism and rate can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with DFT to simulate the effect of different solvents on the reaction's energy profile. This helps in understanding why a reaction might be faster or more selective in a particular solvent. mdpi.com
Compare Reactivities: DFT allows for the direct comparison of the activation barriers for reactions with different nucleophiles or different alkylating agents (e.g., this compound vs. ethyl bromide). This can help rationalize and predict trends in reactivity.
Analytical and Spectroscopic Characterization Techniques
Chromatographic Methodologies
Chromatographic techniques are fundamental to the separation, identification, and quantification of ethyl o-toluenesulfonate, especially for purity assessment and the detection of isomeric impurities like ethyl p-toluenesulfonate.
High-Performance Liquid Chromatography (HPLC-UV, HPLC-DAD) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a primary method for quantifying ethyl o-toluenesulfonate and assessing the purity of a sample, particularly concerning the presence of its p-isomer. Reversed-phase HPLC methods are commonly developed for this purpose.
One validated HPLC-UV method for the trace-level quantification of ethyl p-toluenesulfonate (EPTS), which is applicable for the separation of toluenesulfonate (B8598656) isomers, utilizes an Inertsil ODS-3V column (250 x 4.6 mm, 5 µm). pitt.edu The mobile phase consists of a gradient mixture of aqueous 0.2% orthophosphoric acid and acetonitrile (B52724), with UV detection at 220 nm. pitt.edu Another similar method specifies a mobile phase of 0.1% orthophosphoric acid in water and acetonitrile (1:1 v/v) with detection at 225 nm. researchgate.net These methods are designed to be sensitive and specific, capable of quantifying tosylate impurities at parts-per-million (ppm) levels. For instance, a developed method demonstrated a limit of detection (LOD) of 0.15 ppm and a limit of quantification (LOQ) of 0.5 ppm for EPTS. researchgate.net
Table 1: HPLC-UV Conditions for Toluenesulfonate Isomer Analysis This table is interactive. Click on headers to sort.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.2% Orthophosphoric Acid in Water | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (1:1 v/v) |
| Flow Rate | 1.5 mL/min | 2.0 mL/min |
| Detection Wavelength | 220 nm | 225 nm |
| Column Temperature | 25 °C | 27 °C |
| LOD | Not specified | 0.15 ppm |
| LOQ | Not specified | 0.5 ppm |
| Reference | pitt.edu | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling
Gas Chromatography combined with Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis and impurity profiling of volatile and semi-volatile compounds like ethyl o-toluenesulfonate. It offers high sensitivity and specificity, making it ideal for detecting impurities at very low levels.
In a typical GC-MS analysis of ethyl toluenesulfonate isomers, an RXI-1 ms (B15284909) column might be used with electron impact (EI) ionization. tsijournals.com A sensitive GC-MS method was developed to determine ethyl p-toluenesulfonate (ETS) and isopropyl p-toluenesulfonate (IPTS) in Tenofovir Disoproxil Fumarate, achieving a retention time of 13.7 minutes for ETS. tsijournals.com The mass spectrum of the para-isomer shows characteristic fragments at m/z 200 (molecular ion), 172, 155, 107, 91 (base peak), and 65. tsijournals.com While the fragmentation pattern of ethyl o-toluenesulfonate would be similar, subtle differences can be used for definitive identification. GC-MS/MS methods can further enhance sensitivity and selectivity, which is particularly useful for analyzing complex drug matrices. researchgate.net
Table 2: GC-MS Parameters for Ethyl Toluenesulfonate Analysis This table is interactive. Click on headers to sort.
| Parameter | Value | Reference |
|---|---|---|
| Column | RXI-1 ms | tsijournals.com |
| Ionization Mode | Electron Impact (EI), 70 eV | tsijournals.com |
| Detection Mode | Selected Ion Monitoring (SIM) | tsijournals.com |
| Monitored Ions (m/z) | 91, 155, 172, 200 | tsijournals.com |
| Carrier Gas | Helium | tsijournals.com |
| Retention Time (p-isomer) | 13.7 min | tsijournals.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the low-level determination of sulfonic acid esters, which can be challenging to analyze by GC due to their limited volatility or thermal instability.
A highly sensitive LC-MS method for ethyl p-toluenesulfonate has been developed using an Atlantis T3 column (150 × 4.6 mm, 3.0 µm) with gradient elution. chemicalbook.com The mobile phase typically consists of an ammonium (B1175870) acetate (B1210297) buffer and methanol. Detection is often performed in selective ion monitoring (SIM) mode for enhanced sensitivity. chemicalbook.com Validation of such a method for EPTS yielded an LOD of 0.018 µg/mL and an LOQ of 0.054 µg/mL, demonstrating its suitability for trace impurity quantification. chemicalbook.com An LC-MS/MS method for ethyl p-toluenesulfonate identified a specific mass transition of m/z 201.0 → m/z 91.0 in positive ion mode, which provides excellent selectivity for quantification in complex matrices. libretexts.org
Solid-Phase Microextraction Coupled with GC/MS
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that concentrates analytes from a sample matrix onto a coated fiber. When coupled with GC/MS, it provides a highly sensitive method for the determination of trace-level impurities.
This technique has been successfully applied to the analysis of methyl and ethyl esters of various sulfonic acids, including ethyl p-toluenesulfonate, in active pharmaceutical ingredients (APIs). vscht.cz The method involves exposing an SPME fiber to the sample, allowing the analytes to adsorb onto the fiber coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed for analysis. This approach was validated as a limits test capable of determining sulfonic esters at the 5 ppm level in APIs, with a reproducibility (R.S.D.) of less than 6%. vscht.cz
In Situ Derivatization-Headspace-Gas Chromatography-Mass Spectrometry
For certain alkylating agents like ethyl o-toluenesulfonate that may have poor volatility or stability for direct GC analysis, in situ derivatization coupled with headspace GC-MS offers a robust and sensitive alternative. This technique converts the analyte into a more volatile and stable derivative, which can then be easily analyzed from the headspace of the sample vial.
A common approach involves the transformation of alkyl toluenesulfonates into their corresponding alkyl iodides. massbank.eu For ethyl o-toluenesulfonate, a reagent such as sodium iodide (NaI) is added to the sample vial, which converts the analyte to ethyl iodide. massbank.eunuomengchemical.com The volatile ethyl iodide partitions into the headspace and is injected into the GC-MS. This method minimizes matrix effects and the risk of thermal degradation in the GC injector. massbank.eu Another derivatizing agent used for this purpose is pentafluorothiophenol. These methods have proven to be highly effective for the quality control and safety assessment of APIs. massbank.eunuomengchemical.com
Spectroscopic Characterization
Spectroscopic techniques are essential for the definitive identification and structural elucidation of ethyl o-toluenesulfonate. Mass spectrometry, NMR, and IR spectroscopy each provide unique information about the molecule's structure.
Mass Spectrometry (MS)
Under electron ionization (EI), ethyl o-toluenesulfonate undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed at m/z 200. A key fragmentation pathway involves the cleavage of the ethyl group, leading to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragment corresponds to the toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺ at m/z 155. The decomposition of ethyl o-toluenesulfonate under EI has been studied, providing a detailed fragmentation pattern that can be used for its identification. researchgate.net
Table 3: Key Mass Fragments of Toluenesulfonate Isomers (EI-MS) This table is interactive. Click on headers to sort.
| m/z | Ion Structure | Isomer | Reference |
|---|---|---|---|
| 200 | [C₉H₁₂O₃S]⁺ (M⁺) | o- and p- | tsijournals.com |
| 172 | [M - C₂H₄]⁺ | p- | tsijournals.com |
| 155 | [CH₃C₆H₄SO₂]⁺ | o- and p- | researchgate.nettsijournals.com |
| 91 | [C₇H₇]⁺ | o- and p- | researchgate.nettsijournals.com |
| 65 | [C₅H₅]⁺ | p- | tsijournals.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of ethyl o-toluenesulfonate. While detailed experimental data for the ortho-isomer is not readily published, its expected spectrum can be inferred from the well-documented spectrum of the para-isomer and established principles of NMR.
For the p-isomer, the ¹H NMR spectrum shows a characteristic AA'BB' splitting pattern for the aromatic protons in the 7.0-8.0 ppm range. The ethyl group protons appear as a quartet around 4.2-4.3 ppm (-OCH₂-) and a triplet around 1.3-1.4 ppm (-CH₃). The aromatic methyl group gives a singlet at approximately 2.3-2.4 ppm.
For ethyl o-toluenesulfonate , the aromatic region of the ¹H NMR spectrum would be more complex, showing a multiplet pattern typical of a 1,2-disubstituted benzene (B151609) ring. The chemical shifts of the ethyl and methyl groups would be similar to those of the p-isomer.
In the ¹³C NMR spectrum of the p-isomer, four signals are observed for the aromatic carbons between 120-140 ppm due to molecular symmetry. The ethyl group carbons resonate around 60-65 ppm (-OCH₂-) and 15-20 ppm (-CH₃). For the o-isomer , six distinct signals would be expected for the aromatic carbons due to the lack of symmetry.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl o-toluenesulfonate will exhibit characteristic absorption bands for the sulfonate group, the aromatic ring, and the alkyl chains. The most prominent peaks are associated with the S=O bonds of the sulfonate group, which show strong asymmetric and symmetric stretching vibrations typically in the regions of 1350-1370 cm⁻¹ and 1165-1180 cm⁻¹, respectively. Other expected absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring (approx. 1450-1600 cm⁻¹).
An article on the chemical compound “Ethyl o-toluenesulphonate” cannot be generated at this time.
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient available information specifically for the ortho isomer (Ethyl o-toluenesulfonate) to fulfill the requirements of the requested article outline.
The vast majority of accessible data, including detailed spectroscopic analyses (FTIR, NMR, UV-Vis), pertains to the closely related isomer, Ethyl p-toluenesulfonate (CAS Number: 80-40-0). Due to the structural differences between the ortho and para isomers, the spectroscopic data for Ethyl p-toluenesulfonate cannot be used as a substitute to describe Ethyl o-toluenesulfonate, as this would be scientifically inaccurate.
The only specific mention of Ethyl o-toluenesulfonate found was in the context of its decomposition under electron ionization mass spectrometry, which alone is not adequate to construct the detailed analytical and spectroscopic characterization sections requested. Without reliable and specific data for Infrared and Raman Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, UV-Visible Spectroscopy, Luminescence Studies, and Advanced Computational Spectroscopic Analysis for the ortho isomer, it is not possible to produce a thorough, informative, and scientifically accurate article as instructed.
Environmental and Toxicological Research Aspects
Mechanisms of Biological Interaction
The biological interactions of ethyl o-toluenesulfonate, particularly its potential for mutagenicity and DNA interaction, have not been a specific subject of published research. Inferences are often drawn from studies on analogous compounds.
Sulfonic acid esters are recognized as a class of potentially alkylating agents that can exert genotoxic effects future4200.comnih.gov. Their genotoxicity is believed to stem from their ability to transfer alkyl groups to nucleophilic sites on DNA bases researchgate.net. This alkylation can lead to mutations and has made them a focal point of safety assessments.
A comprehensive study assessing the genotoxicity of 19 different methane-, benzene-, and p-toluenesulfonic acid esters found that most were mutagenic in the Ames test with Salmonella strain TA100 future4200.comnih.gov. Notably, the ethyl ester of p-toluenesulfonic acid was an exception in that particular study, showing no mutagenic potential future4200.comnih.gov. However, this study did not include the ortho-isomer, ethyl o-toluenesulfonate, leaving its mutagenic potential uncharacterized. The genotoxic potential of alkyl sulfonate esters is often attributed to their ability to alkylate the O6 position of guanine (B1146940) in DNA researchgate.net.
Alkyl esters of sulfonic acids are a well-known class of potential genotoxic impurities (PGIs) in the pharmaceutical industry nih.govshimadzu.com. They can form from the reaction of sulfonic acids (used as catalysts or to form salts of active pharmaceutical ingredients) with residual alcohols used as solvents future4200.comnih.govwaters.comacs.org. Regulatory guidelines recommend strict control of such impurities to a level that poses a negligible risk of carcinogenicity nih.govshimadzu.com. While extensive research and method development have been dedicated to detecting and controlling impurities like ethyl p-toluenesulfonate, specific mention or investigation of ethyl o-toluenesulfonate as a PGI is rare nih.govwaters.comtsijournals.com.
Metabolic Deactivation Pathways
The metabolic fate of ethyl o-toluenesulfonate is not extensively documented in scientific literature. However, based on the metabolism of structurally related compounds, such as p-toluenesulfonamide (B41071) (PTS), and general principles of xenobiotic metabolism, potential deactivation pathways can be inferred.
One likely pathway is enzymatic hydrolysis. Arylsulfatases, a class of enzymes found in a wide range of organisms, catalyze the hydrolysis of aryl sulfate-ester bonds. This process breaks down the compound into an aryl component and inorganic sulfate (B86663) scirp.org. While this has been studied for aryl sulfates, it is plausible that a similar enzymatic process could hydrolyze ethyl o-toluenesulfonate to o-toluenesulfonic acid and ethanol (B145695). The hydrolysis of sulfonate esters can proceed through different mechanisms, including stepwise and concerted pathways nih.govacs.org.
Another potential route for metabolic deactivation is through oxidative metabolism mediated by the cytochrome P450 (CYP450) enzyme system nih.govmdpi.commdpi.comresearchgate.net. These enzymes are crucial for the phase I metabolism of a vast array of foreign compounds nih.govmdpi.com. For instance, the metabolism of p-toluenesulfonamide, a related compound, has been shown to involve CYP450 isoforms, specifically CYP2C7, CYP2D1, and CYP3A2 in rats nih.gov. This suggests that ethyl o-toluenesulfonate could also be a substrate for CYP450 enzymes, potentially leading to hydroxylation of the aromatic ring or the ethyl group, followed by further conjugation and excretion.
It is important to note that for some sulfonic acid esters, the differences in mutagenic activity observed in tests with and without metabolic activation were minimal nih.gov. This suggests that for certain biological effects, metabolic activation may not be a prerequisite, and direct action of the compound is possible.
Table 1: Potential Metabolic Deactivation Pathways for Ethyl o-toluenesulfonate
| Pathway | Enzyme System | Potential Metabolites | Notes |
| Enzymatic Hydrolysis | Arylsulfatases | o-Toluenesulfonic acid, Ethanol | Inferred from the action of these enzymes on aryl sulfate esters scirp.org. |
| Oxidative Metabolism | Cytochrome P450 (CYP450) | Hydroxylated derivatives | Inferred from the metabolism of related sulfonamides nih.gov. |
Alkylation of Biological Molecules and Cellular Effects
Ethyl o-toluenesulfonate is recognized as a potential alkylating agent, a characteristic shared by other sulfonic acid esters nih.govresearchgate.net. Alkylating agents are reactive chemicals that can transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA and proteins aopwiki.org. This alkylation can lead to a range of cellular effects, including genotoxicity and cytotoxicity.
The primary mechanism of action for these compounds is believed to be nucleophilic substitution, where the ethyl group of ethyl o-toluenesulfonate is transferred to an electron-rich atom in a biological molecule libretexts.org. The tosylate group is a good leaving group, facilitating this reaction.
Alkylation of DNA: The interaction of toluenesulfonate (B8598656) esters with DNA is a significant concern due to the potential for mutagenicity. These compounds can alkylate DNA bases, leading to DNA damage nih.gov. This damage can manifest as single-strand breaks, and if not repaired, can lead to mutations during DNA replication mdpi.com. The mutagenic potential of related compounds, such as ethyl p-toluenesulfonate, has been demonstrated in various testing systems nih.gov. While the direct mutagenicity of the ortho isomer is less characterized, its structural similarity suggests a comparable mode of action.
Alkylation of Proteins: In addition to DNA, proteins are also targets for alkylating agents aopwiki.orgcreative-proteomics.comcreative-proteomics.com. The nucleophilic side chains of amino acids, such as the thiol group of cysteine, can be alkylated creative-proteomics.comcreative-proteomics.com. Protein alkylation can lead to a variety of cellular consequences, including:
Enzyme Inhibition: Alkylation of amino acids in the active site of an enzyme can lead to its inactivation.
Disruption of Protein Structure and Function: Covalent modification of amino acid residues can alter the three-dimensional structure of a protein, impairing its normal function creative-proteomics.com.
Induction of Cellular Stress Responses: The presence of alkylated proteins can trigger cellular stress pathways, potentially leading to apoptosis or other forms of cell death mdpi.com.
Table 2: Summary of Alkylation Effects
| Biological Molecule | Site of Alkylation | Potential Cellular Effects |
| DNA | Nucleophilic sites on DNA bases | DNA damage, mutations, genotoxicity nih.gov. |
| Proteins | Nucleophilic amino acid residues (e.g., cysteine) | Enzyme inhibition, disruption of protein function, cellular stress aopwiki.orgcreative-proteomics.comcreative-proteomics.com. |
Future Research Directions and Challenges
Development of Novel Applications for Ethyl Toluenesulphonates
The exploration of novel applications for ethyl toluenesulphonates, particularly the o-isomer, is a promising area of research. While the p-isomer is a well-established ethylating agent and intermediate in organic synthesis, the unique steric hindrance of the o-isomer could be leveraged for specialized applications.
Potential Areas of Application:
Fine Chemical Synthesis: The steric bulk of the ortho-tosyl group may offer unique selectivity in complex syntheses, acting as a temporary protecting group or a sterically demanding leaving group that influences the stereochemical outcome of a reaction.
Polymer Chemistry: Research could investigate its role as a plasticizer or an additive in polymer formulations. For instance, ethyl p-toluenesulphonate is known to act as a flexibilizer for cellulose (B213188) acetate (B1210297). The o-isomer's different spatial arrangement might impart distinct properties to polymer matrices.
Catalysis: The electronic properties of the ortho-substituted ring could be harnessed in the design of novel organocatalysts or ligands for metal-catalyzed reactions. The proximity of the sulfonate ester to the methyl group could influence the catalytic pocket's geometry and reactivity.
Further investigation into these areas could reveal applications where the o-isomer outperforms its more common counterpart, opening new avenues in materials science and synthetic chemistry.
Advancements in Stereoselective Synthesis
The synthesis of specific isomers of substituted aromatic compounds presents a significant challenge in organic chemistry. In the case of ethyl toluenesulphonate, the primary challenge lies in controlling the regioselectivity of the initial sulfonation of toluene (B28343) to favor the ortho position.
During the chlorosulfonation of toluene, a common route to toluenesulfonyl chloride (the precursor to the ethyl ester), the para-isomer is typically the major product due to reduced steric hindrance. masterorganicchemistry.commasterorganicchemistry.com The ortho-isomer is often obtained as a liquid by-product. google.com
Future Research Focus:
Catalyst Development: Research into novel catalysts that can direct the sulfonation to the ortho position is crucial. This could involve shape-selective zeolites or specifically designed Lewis acid catalysts that favor interaction at the ortho-position.
Process Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reactant ratios in synthetic processes could enhance the yield of the ortho-isomer. google.com
Stereodivergent Strategies: The development of stereodivergent methods using bimetallic catalysis or chiral ligands could enable the selective synthesis of either the ortho- or para-isomer from the same starting materials, providing greater synthetic flexibility.
Overcoming these synthetic hurdles is essential for making ethyl o-toluenesulphonate more accessible for research and potential industrial applications.
Enhanced Understanding of Structure-Reactivity Relationships
The difference in the substitution pattern between ortho- and para-isomers leads to distinct chemical properties and reactivity. A deeper understanding of these relationships for ethyl toluenesulphonate is a key area for future research.
The primary factor differentiating the o-isomer from the p-isomer is steric hindrance. masterorganicchemistry.com The proximity of the ethylsulfonyl group to the methyl group in the ortho position can impede the approach of nucleophiles, potentially slowing down reaction rates compared to the more accessible para-isomer. quora.com
Key Research Questions:
How does the steric hindrance in this compound affect its reactivity as an alkylating agent compared to the p-isomer?
What is the influence of the ortho-substitution on the stability of the sulfonate ester and its susceptibility to cleavage under various conditions?
Can computational models accurately predict the differences in reactivity and stability between the isomers?
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, stability, and reaction pathways of both isomers, complementing experimental findings. researchgate.netnih.gov Such studies can help elucidate the subtle electronic effects that, along with steric factors, govern the reactivity of these compounds.
Below is a comparative table outlining the known properties of the p-isomer and the expected properties of the o-isomer based on chemical principles.
| Property | Ethyl p-toluenesulphonate (Known) | This compound (Expected) | Basis for Expectation |
|---|---|---|---|
| Reactivity in SN2 Reactions | High | Lower | Steric hindrance from the adjacent methyl group impeding nucleophilic attack. masterorganicchemistry.com |
| Thermal Stability | Relatively stable solid | Potentially lower | Increased intramolecular strain due to steric crowding. |
| Physical State at STP | Solid | Liquid | Ortho-isomers often have lower melting points due to less efficient crystal packing. google.com |
Addressing Environmental Impact and Sustainability in Production
The production of toluenesulfonyl chlorides and their subsequent esters traditionally involves reagents like chlorosulfonic acid, which can generate significant acidic waste. patsnap.com A key challenge for future research is the development of more sustainable and environmentally benign production methods.
Strategies for Sustainable Production:
Green Catalysts: The use of solid acid catalysts, such as zeolites or functionalized ionic liquids, could replace corrosive and hazardous liquid acids, simplifying product separation and catalyst recycling. mdpi.comresearchgate.net
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, or developing solvent-free reaction conditions, can significantly reduce the environmental footprint of the synthesis. researchgate.net
Waste Valorization: Investigating methods to convert by-products and waste streams into valuable chemicals would contribute to a more circular economy for the production of these compounds.
Exploring Isomer-Specific Reactivity and Applications (focus on o-isomer potential)
The unique structural arrangement of this compound offers a largely unexplored landscape for chemical reactivity and novel applications. The steric crowding that is often seen as a limitation could be a key advantage in specific contexts.
Potential Advantages of the o-Isomer:
Enhanced Selectivity: In complex molecules with multiple reactive sites, the steric bulk of the o-tosyl group could lead to highly selective reactions at less hindered positions.
Protecting Group Chemistry: Its distinct reactivity profile might allow it to be used as a protecting group that is stable under conditions where other sulfonate esters would react, but can be removed under specific, targeted conditions.
Asymmetric Synthesis: The chiral environment created by the ortho-substituent could be exploited in asymmetric synthesis, either as a chiral auxiliary or as a ligand that influences the stereochemical outcome of a reaction.
The development of applications that specifically leverage the properties of the ortho-isomer is a critical direction for future research. This requires a shift from viewing it as a mere by-product to recognizing it as a potentially valuable chemical entity in its own right. Comparative studies with its para- and meta-counterparts will be essential in identifying and developing these niche applications where its unique structure provides a clear advantage.
Q & A
Q. What are the recommended safety protocols for handling Ethyl o-toluenesulphonate in laboratory settings?
this compound is a sulfonic acid ester with potential toxicity. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Safety Data Sheets (SDS) for structurally similar compounds (e.g., p-toluenesulfonyl chloride) emphasize avoiding skin contact and ensuring proper ventilation .
Q. What experimental methods are recommended for synthesizing and purifying this compound?
Synthesis typically involves sulfonation of o-toluene derivatives followed by esterification. A standard protocol includes reacting o-toluenesulfonyl chloride with ethanol in the presence of a base (e.g., pyridine) under anhydrous conditions. Purification via recrystallization (using ethanol/water mixtures) or vacuum distillation is critical to achieve >95% purity. Detailed procedures should specify reaction temperatures, molar ratios, and characterization data (e.g., melting points, NMR) to ensure reproducibility .
Q. How should researchers characterize the identity and purity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : Confirm molecular structure via H and C NMR peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl group at δ 1.2–1.4 ppm).
- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm).
- Melting Point : Compare observed values (literature range: 34–36°C) to validate consistency. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in nitration reactions be resolved?
Discrepancies in reported yields (e.g., 24–42% in nitration studies) often arise from variations in reaction conditions (Table 1). To address contradictions:
- Control Variables : Standardize nitric acid concentration, temperature, and solvent polarity.
- Mechanistic Analysis : Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor intermediate formation.
- Reproducibility : Cross-validate results with independent syntheses under identical conditions.
Table 1 : Nitration Yields Under Different Conditions (Adapted from )
| Derivative | Temp (°C) | HNO₃ Concentration | Yield (%) |
|---|---|---|---|
| Mthis compound | -5 | 33.5% | 42.9 |
| o-Toluenesulphonamide | -5 | 27.9% | 40.7 |
Q. What experimental design considerations optimize this compound’s use in regioselective aromatic substitutions?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates by stabilizing intermediates.
- Catalyst Selection : Lewis acids like FeCl₃ can direct substitution to specific positions (e.g., para vs. ortho).
- Temperature Gradients : Lower temperatures (-5°C to 0°C) reduce side reactions, as shown in nitration studies .
Q. How can computational modeling complement experimental studies of this compound’s reaction mechanisms?
Density Functional Theory (DFT) calculations predict transition states and activation energies for sulfonation and esterification steps. For example, modeling the nucleophilic attack of ethanol on o-toluenesulfonyl chloride can identify steric hindrance effects. Validate computational results with kinetic isotopic effect (KIE) experiments .
Q. What methodologies address challenges in analyzing degradation products of this compound?
- LC-MS/MS : Detect trace hydrolyzed products (e.g., o-toluenesulfonic acid) with high sensitivity.
- Stability Studies : Monitor decomposition under varying pH and humidity using accelerated aging protocols.
- Isotopic Labeling : Use O-labeled ethanol to track hydrolysis pathways .
Methodological Guidelines
Q. How should researchers document experimental procedures for reproducibility?
- Detailed Descriptions : Include molar ratios, reaction times, and equipment specifications (e.g., reflux condenser type).
- Supporting Information : Provide raw NMR spectra, chromatograms, and crystallographic data in supplementary files.
- Literature Comparison : Contrast results with prior studies to highlight novel findings or confirm consistency .
Q. What strategies mitigate bias in data interpretation during mechanistic studies?
- Blinded Analysis : Have independent researchers interpret spectral data without prior knowledge of expected outcomes.
- Triangulation : Combine multiple techniques (e.g., NMR, IR, computational models) to validate intermediate structures.
- Error Margins : Report standard deviations for triplicate experiments and use statistical tests (e.g., t-tests) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
